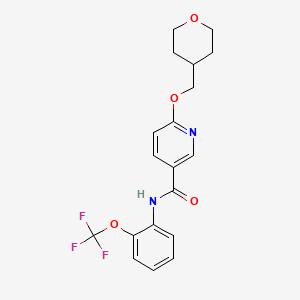

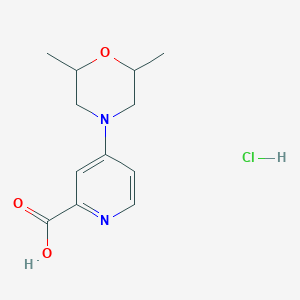

1-cyclopentyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-cyclopentyl-1H-pyrazol-3-amine” is a research chemical with the CAS number 1006481-35-1 . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of related compounds involves a sequence of reactions. For instance, the preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentylalkylpropionitrile includes the synthesis of (S) -3-cyclopentyl-3-hydroxypropionitrile (III) and (3R) -3- (4-nitro-1H-pyrazol-1-yl) -cyclopentylpropanenitrile (IV) .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 151.21 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Ketene Aminals and Drug Discovery

- Researchers Yu, Chen, Hao, Jiang, Yan, and Lin (2013) developed an efficient one-pot synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This method is highly efficient, environmentally friendly, and suitable for large-scale synthesis, contributing to drug discovery research (Yu et al., 2013).

Combinatorial Synthesis of Novel Pyrazole Derivatives

- Kanchithalaivan et al. (2013) achieved a one-pot four-component domino synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. This synthesis is efficient, requires short reaction time, and does not need chromatographic purification, making it valuable for creating novel pyrazole derivatives (Kanchithalaivan et al., 2013).

Microwave-Assisted Preparation for Various Applications

- Law, Manjunath, Schioldager, and Eagon (2019) developed a microwave-assisted synthetic process for a variety of 1-aryl-1H-pyrazole-5-amines. This method is time and resource-efficient, with applications in pesticides, anti-malarials, and chemotherapeutics (Law et al., 2019).

C-H Amination for Drug Modification

- Wu, Fan, Xue, Yao, and Zhang (2014) achieved an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, suitable for aminating existing drugs. This method demonstrates the potential for modifying drugs to enhance their properties or create new therapeutic agents (Wu et al., 2014).

Solid-Phase Syntheses of Pyrazoles and Isoxazoles

- Shen, Shu, and Chapman (2000) presented a versatile method for the solid-phase synthesis of highly substituted pyrazoles or isoxazoles. This method is efficient and provides excellent yields, important for the creation of pharmaceuticals and research chemicals (Shen et al., 2000).

Bioactivity Studies of Pyrazole Derivatives

- Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, and Ben Hadda (2020) synthesized and characterized pyrazole derivatives, studying their structure and bioactivity against breast cancer and microbes. This research provides insights into the therapeutic potential of pyrazole derivatives (Titi et al., 2020).

Synthesis of Indole-3-yl Pyrazole Derivatives

- El‐Mekabaty, Mesbah, and Fadda (2017) developed a method for synthesizing functionalized indole-3-yl pyrazole derivatives. This synthesis contributes to the development of pharmaceutical compounds with potential therapeutic interest (El‐Mekabaty et al., 2017).

Inhibition of Amine Oxidases by Pyrazole Derivatives

- Manna, Chimenti, Bolasco, Secci, Bizzarri, Befani, Turini, Mondovì, Alcaro, and Tafi (2002) investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives for their ability to inhibit monoamine oxidases. This research is significant for understanding the mechanism of action of potential therapeutic agents (Manna et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopentylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDGVQDVEOVWMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)

![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)